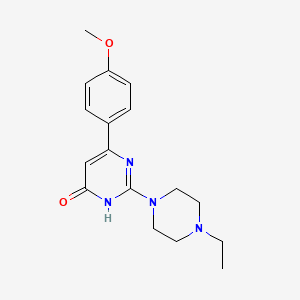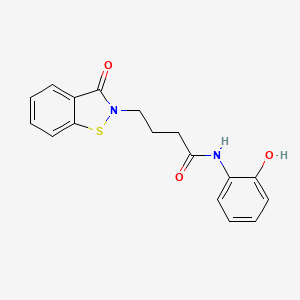![molecular formula C25H16F3NOS B11027189 1-(naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11027189.png)
1-(naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone is a complex organic compound that features a naphthalene ring, a phenothiazine moiety, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride to introduce the ethanone group. This is followed by the nucleophilic substitution reaction with 2-(trifluoromethyl)-10H-phenothiazine under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
1-(Naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-(naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The phenothiazine moiety may interact with DNA or proteins, leading to various biological effects.
Comparison with Similar Compounds
Phenothiazine derivatives: Compounds like chlorpromazine and promethazine, which have similar core structures but different substituents.
Naphthalene derivatives: Compounds such as naphthalene-1-yl acetic acid and naphthalene-2-ylamine.
Uniqueness: 1-(Naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone is unique due to the combination of the naphthalene and phenothiazine structures with a trifluoromethyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C25H16F3NOS |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-naphthalen-1-yl-2-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone |
InChI |
InChI=1S/C25H16F3NOS/c26-25(27,28)17-12-13-24-21(14-17)29(20-10-3-4-11-23(20)31-24)15-22(30)19-9-5-7-16-6-1-2-8-18(16)19/h1-14H,15H2 |
InChI Key |
MNTRDPZBKAEGEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B11027107.png)
![{3-Benzoyl-2-[(4,6-dimethyl-2-pyrimidinyl)imino]-1-imidazolidinyl}(phenyl)methanone](/img/structure/B11027108.png)
![2-Phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11027111.png)
![2'-(1,3-benzoxazol-2-ylamino)-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one](/img/structure/B11027127.png)
![2-(7-cyano-6-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide](/img/structure/B11027132.png)
![4-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11027134.png)
![4-bromo-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11027139.png)

![N-[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]pyridine-2-carboxamide](/img/structure/B11027148.png)
![2-[(3-methylbutyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B11027162.png)
![1-(2,4-dimethoxyphenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11027165.png)
![Benzene-1,3-diylbis[(2-methylpiperidin-1-yl)methanone]](/img/structure/B11027167.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-phenylbutanamide](/img/structure/B11027178.png)
